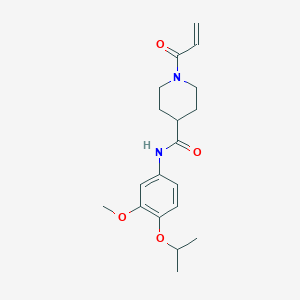![molecular formula C18H15Cl3FN3OS2 B2398539 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole CAS No. 344271-85-8](/img/structure/B2398539.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole is a useful research compound. Its molecular formula is C18H15Cl3FN3OS2 and its molecular weight is 478.81. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazoles, including the specific compound mentioned, are crucial in the development of new pharmaceuticals due to their structural versatility and broad spectrum of biological activities. Recent patent reviews have highlighted the importance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families in clinical studies. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. The continued interest in triazole derivatives stems from their potential in addressing new diseases, emerging viruses, and bacteria resistant to existing antibiotics. The development of new chemical entities and pharmaceuticals based on triazole derivatives is a vibrant area of research, emphasizing the need for more efficient, green, and sustainable synthetic methods (Ferreira et al., 2013).
Advances in Synthetic Methods
The synthesis of 1,2,4-triazole derivatives has been explored extensively, with an emphasis on eco-friendly and efficient methodologies. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) process is a pivotal reaction in click chemistry, allowing for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This method has facilitated the development of new drugs and materials, showcasing the versatility of triazoles in chemical synthesis. Recent reviews have discussed eco-friendly procedures for synthesizing 1,2,3-triazoles, highlighting innovations in catalyst recovery, reaction conditions, and applications in drug development (de Souza et al., 2019).
Environmental Applications
Triazole derivatives have also found applications in environmental science, particularly in the assessment of the impact of organochlorine compounds on aquatic environments. While not directly related to the compound , the study of triazoles and their environmental effects is crucial for understanding their behavior and impact in natural settings. The research on chlorophenols, for instance, provides insight into the moderate toxicity these compounds can exert on aquatic life, underlining the importance of studying the environmental fate of triazole derivatives (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3FN3OS2/c1-25-17(10-28(26)9-12-14(20)4-2-5-15(12)21)23-24-18(25)27-8-11-13(19)6-3-7-16(11)22/h2-7H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDTWFCDVTAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
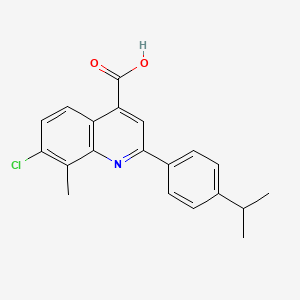

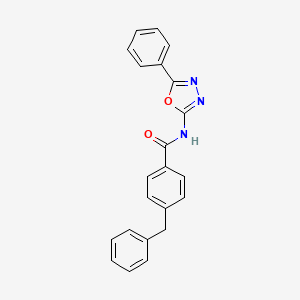

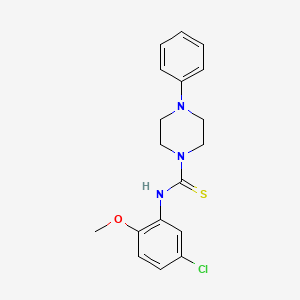
![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)
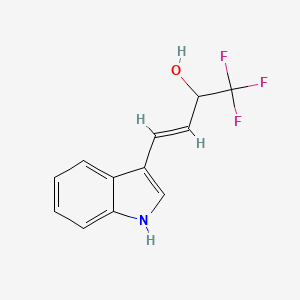
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
